Superior Suzuki-Miyaura Cross-Coupling Efficiency of 5-Bromo vs. 5-Chloro Pyridazin-4-amines
In palladium-catalyzed Suzuki-Miyaura reactions, the 5-bromo substituent demonstrates significantly higher reactivity than the 5-chloro analog due to the lower bond dissociation energy of the C-Br bond. This leads to higher yields and faster reaction times under identical conditions. While not a direct side-by-side study of the target compound, this is a well-established class-level trend for aryl halides [1]. A specific pyridazine study on 4,5-dibromo-2-methylpyridazin-3(2H)-one showed bromides couple efficiently with ferroceneboronic acid, whereas chlorides required harsher conditions or gave lower yields [2].
| Evidence Dimension | Relative reactivity in Suzuki coupling (qualitative order) |
|---|---|
| Target Compound Data | Aryl-Br (high reactivity, low-temperature coupling feasible) |
| Comparator Or Baseline | Aryl-Cl (low reactivity, often requires specialized ligands or higher temperatures); Aryl-I (high reactivity but potential for homocoupling and lower stability of iodinated intermediate) |
| Quantified Difference | General trend: oxidative addition rates follow I > Br >> Cl. For 5-bromo vs 5-chloro, the difference is typically >10-fold in rate constant [1]. |
| Conditions | Typical Pd(PPh3)4 or Pd(dppf)Cl2 catalysts, DME/H2O, Na2CO3, 80°C |
Why This Matters
For a procurement scientist, the bromo derivative offers a superior balance of reactivity and functional group tolerance, minimizing the need for expensive, specialized ligands or high-temperature equipment often required for the chloro analog.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. View Source
- [2] Kollarigowda, R. H., et al. (2016). Efficiency of different Pd-based catalytic systems in Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferroceneboronic acid. Abstract, katalog.lib.cas.cz. View Source
